

In-Depth Technical Guide: Physicochemical Properties of 2-Bromo-5-formylbenzonitrile

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Compound of Interest

Compound Name: **2-Bromo-5-formylbenzonitrile**

Cat. No.: **B580451**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromo-5-formylbenzonitrile**, a key building block in medicinal chemistry. The information presented herein is intended to support research and development efforts, particularly in the context of drug discovery and organic synthesis.

Core Physicochemical Properties

2-Bromo-5-formylbenzonitrile is a substituted aromatic compound with the molecular formula C₈H₄BrNO.^[1] It presents as a white to off-white solid under standard conditions and is typically stored under an inert atmosphere at 2-8°C.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C_8H_4BrNO	[1]
Molecular Weight	210.03 g/mol	N/A
Appearance	White to off-white solid	
Predicted Boiling Point	$287.4 \pm 30.0 \text{ } ^\circ\text{C}$	N/A
Predicted Density	$1.65 \pm 0.1 \text{ g/cm}^3$	N/A
Melting Point	Not explicitly found in search results	N/A
Solubility	General information suggests solubility in organic solvents and insolubility in water. Quantitative data is not available.	N/A
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	

Spectral Data for Structural Elucidation

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **2-Bromo-5-formylbenzonitrile**. While a comprehensive public database of its spectra is not readily available, the expected spectral features can be predicted based on its structure.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrile and formyl groups, as well as the bromine atom.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbons of the nitrile, formyl, and aromatic ring.

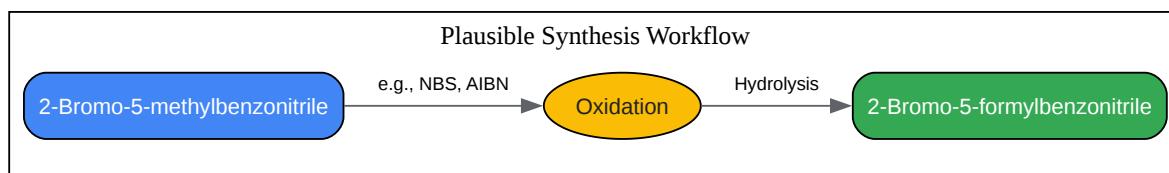
- c) Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.
- d) Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural confirmation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of **2-Bromo-5-formylbenzonitrile**. The following sections outline generalized procedures for key experiments.

Synthesis of 2-Bromo-5-formylbenzonitrile

A specific, detailed synthesis protocol for **2-Bromo-5-formylbenzonitrile** is not readily available in the public domain. However, a common synthetic route for analogous compounds involves the formylation of a substituted benzonitrile or the cyanation of a substituted benzaldehyde.^[2] For instance, the synthesis of the related compound, 2-fluoro-5-formylbenzonitrile, is achieved by the reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide.^[3] A plausible synthetic workflow for **2-Bromo-5-formylbenzonitrile** could be adapted from such methods.



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Caption: A plausible synthetic route to **2-Bromo-5-formylbenzonitrile**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

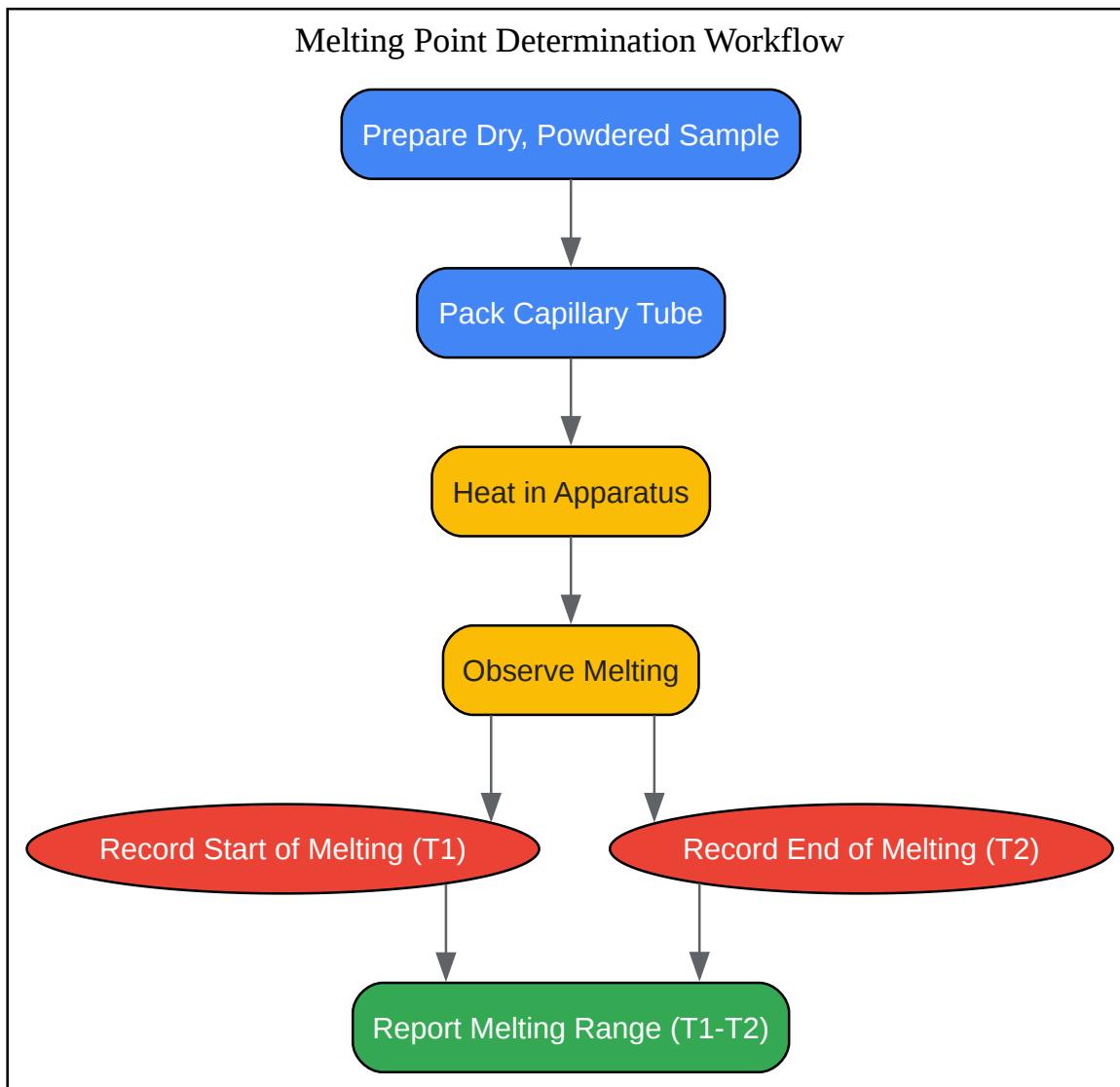
Principle: A small amount of the powdered solid is heated slowly, and the temperature range over which the substance melts is observed. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- Ensure the sample of **2-Bromo-5-formylbenzonitrile** is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.
- Reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire sample has melted (T2).
- The melting point range is reported as T1-T2.



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Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Understanding the solubility profile of **2-Bromo-5-formylbenzonitrile** is essential for its use in reactions, purifications, and formulations.

Principle: The solubility of a compound in a given solvent is determined by adding the solute to the solvent until a saturated solution is formed.

Apparatus:

- Vials or test tubes
- Vortex mixer or magnetic stirrer
- Analytical balance
- Filtration or centrifugation equipment

Procedure for Qualitative Assessment:

- Place a small, known amount (e.g., 10 mg) of **2-Bromo-5-formylbenzonitrile** into a vial.
- Add a small volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO, dichloromethane).
- Vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes).
- Visually observe if the solid has dissolved completely.

Procedure for Quantitative Assessment (Shake-Flask Method):

- Add an excess amount of **2-Bromo-5-formylbenzonitrile** to a known volume of the solvent in a sealed container.
- Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separate the undissolved solid from the saturated solution by filtration or centrifugation.
- Determine the concentration of the solute in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Biological Activity and Signaling Pathways

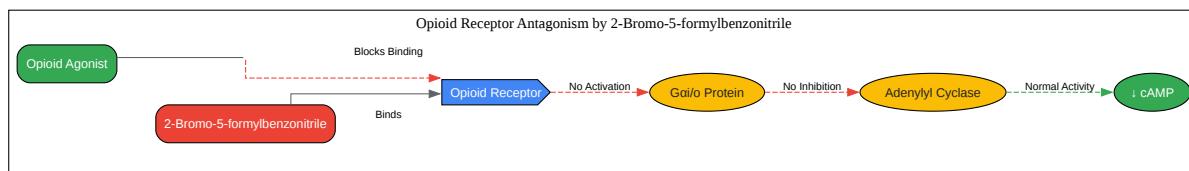
2-Bromo-5-formylbenzonitrile has been identified as an antagonist of opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that play a critical role in pain

modulation and other physiological processes.

As an antagonist, **2-Bromo-5-formylbenzonitrile** is expected to bind to the opioid receptor but not activate it. This binding would prevent the endogenous opioid peptides or exogenous opioid agonists from binding and eliciting a downstream signaling cascade. The canonical signaling pathway for opioid receptors involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Assays to Characterize Antagonist Activity:

- Receptor Binding Assays: These assays are used to determine the affinity of **2-Bromo-5-formylbenzonitrile** for the different opioid receptor subtypes (μ , δ , and κ). A radioligand binding assay is a common method where the compound's ability to displace a radiolabeled ligand from the receptor is measured.[4][5]
- Functional Assays: These assays measure the functional consequence of the compound binding to the receptor. For an antagonist, one would expect to see a blockade of the agonist-induced response.
 - cAMP Accumulation Assays: In cells expressing opioid receptors, an agonist will decrease cAMP levels. An antagonist like **2-Bromo-5-formylbenzonitrile** would block this agonist-induced decrease in cAMP.
 - $[^{35}\text{S}]$ GTPyS Binding Assays: This assay measures the activation of G-proteins. An agonist stimulates the binding of $[^{35}\text{S}]$ GTPyS to the $\text{G}\alpha$ subunit. An antagonist will inhibit this agonist-stimulated binding.[6]



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Caption: Proposed mechanism of opioid receptor antagonism.

Safety and Handling

Based on available safety data, **2-Bromo-5-formylbenzonitrile** is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-5-formylbenzonitrile is a valuable synthetic intermediate with potential applications in drug discovery, particularly as an opioid receptor antagonist. This guide has summarized its known physicochemical properties and provided standardized protocols for their experimental determination. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis, and thoroughly characterize its pharmacological activity and the specific signaling pathways it modulates.

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